Potency and Isoform Selectivity: Trap1-IN-2 vs. Trap1-IN-1 and DN401
Trap1-IN-2 exhibits an exceptionally high binding affinity (Ki = 40 nM) and an isoform selectivity (>250-fold over Grp94) that is quantitatively superior to many other TRAP1 inhibitors. While its close analog, Trap1-IN-1 (compound 35), shares this selectivity profile, the structurally distinct inhibitor DN401 shows a significantly lower selectivity margin for TRAP1 over Hsp90 (8.8-fold) . This difference is critical for studies aiming to isolate the mitochondrial-specific functions of TRAP1 from those of cytosolic Hsp90.
| Evidence Dimension | TRAP1 Binding Affinity (Ki/IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | Ki = 40 nM; >250-fold selectivity for TRAP1 over Grp94 [1] |
| Comparator Or Baseline | Trap1-IN-1 (compound 35): >250-fold selectivity over Grp94 [1]. DN401: TRAP1 IC50 = 79 nM, Hsp90 IC50 = 698 nM (8.8-fold selectivity) . |
| Quantified Difference | Trap1-IN-2 demonstrates >250-fold selectivity, compared to 8.8-fold for DN401. |
| Conditions | Biochemical binding assay using purified protein N-terminal domains (NTDs). |
Why This Matters
This establishes Trap1-IN-2 as a significantly more selective tool than DN401 for experiments where pan-Hsp90 inhibition would be a confounding variable.
- [1] Merfeld, T., et al. (2023). Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes. European Journal of Medicinal Chemistry, 258, 115531. View Source
